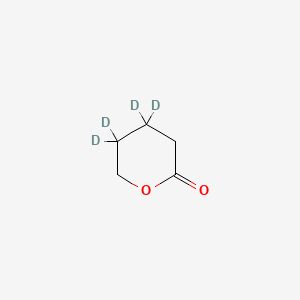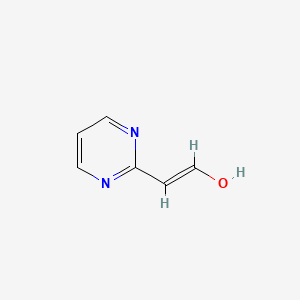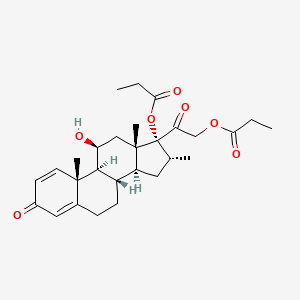![molecular formula C9H12N2O5S B569457 N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide CAS No. 1351395-66-8](/img/structure/B569457.png)
N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 1351395-66-8 and a molecular weight of 260.27 . It is used in scientific research due to its unique properties, making it valuable in fields like medicine and material science.
Molecular Structure Analysis
The molecular structure of N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide can be analyzed using various techniques such as X-ray photoelectron spectroscopy (XPS), carbon nuclear magnetic resonance (13C-NMR), and Fourier infrared spectroscopy (FTIR) . These techniques can provide insights into the atomic and electronic structure of the molecule.Physical And Chemical Properties Analysis
N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide should be stored in a dark place, under an inert atmosphere, at room temperature . .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Hypoxic Cell Selective Cytotoxic Agents
Nitrobenzenesulfonamides, including those with nitroisopropyl groups, have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro without affecting aerobic cells, suggesting their potential application in targeting hypoxic tumor environments. However, their in vivo efficacy and radiosensitizing activity in solid tumors need further investigation (Saari et al., 1991).
Versatile Means for Secondary Amines and Protection of Amines
2- and 4-Nitrobenzenesulfonamides have been identified as exceptionally versatile intermediates for the preparation of secondary amines through smooth alkylation, followed by easy deprotection. This showcases their utility in synthetic chemistry, particularly in the synthesis of complex organic molecules (Fukuyama et al., 1995).
Hydrolysis Mechanisms
The hydrolysis mechanisms of N-nitrobenzenesulfonamides have been studied, providing insights into their chemical behavior in different environments. Understanding these mechanisms is crucial for their application in various chemical syntheses and potential environmental impact assessments (Cox, 1997).
Supramolecular Assemblies
The solid-state supramolecular assemblies of nitrobenzenesulfonamide derivatives have been explored, revealing their stabilization through hydrogen bonds and C-H∙∙∙π interactions. These findings contribute to the understanding of molecular interactions and could inform the design of new materials with specific properties (Bera et al., 2021).
HNO-Donor Characteristics
Studies on Piloty's acid derivatives, including those with nitrobenzenesulfonamide groups, have highlighted their potential as nitroxyl (HNO) donors under physiological conditions. This has implications for their use in biomedical research, especially considering the unique biological activities of HNO in the cardiovascular system (Aizawa et al., 2013).
Safety And Hazards
The safety information available indicates that N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statement is H302, which typically indicates that the substance is harmful if swallowed .
Propiedades
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-7(6-12)10-17(15,16)9-5-3-2-4-8(9)11(13)14/h2-5,7,10,12H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFWQKRBIFMNE-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734932 |
Source


|
| Record name | N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide | |
CAS RN |
1351395-66-8 |
Source


|
| Record name | N-[(2S)-1-Hydroxypropan-2-yl]-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)


![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)



